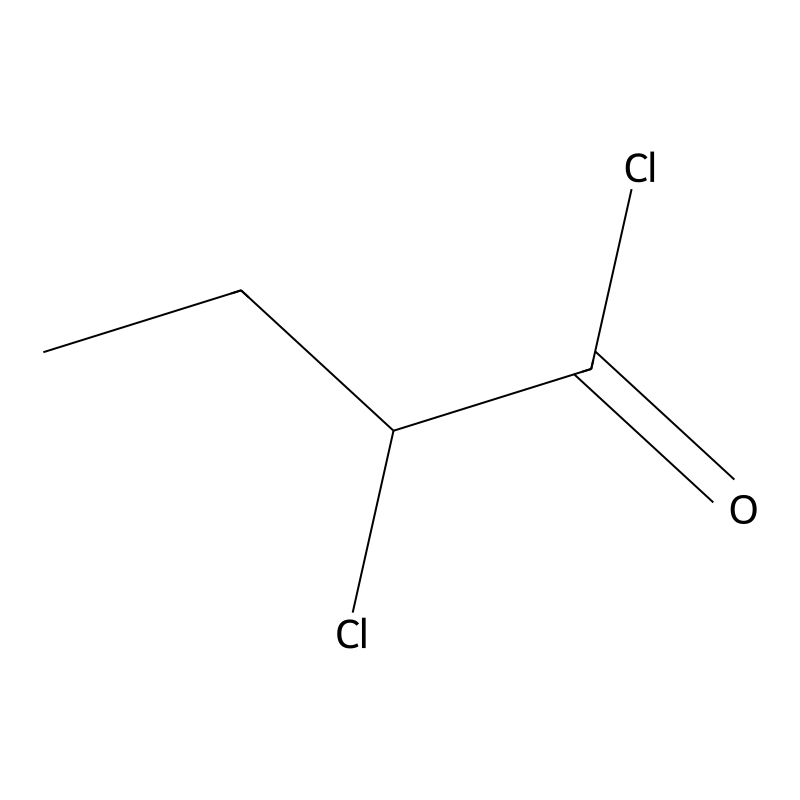

2-Chlorobutyryl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Sulfonic Acids

One of the primary applications of 2-chlorobutyryl chloride is the synthesis of sulfonic acids. Research has shown that it reacts with phosphorus pentachloride (PCl5) in the presence of an organic solvent and radiation to yield 2-chlorobutyryl sulfonic acid. This reaction mechanism is known as the Claisen rearrangement [1]. The resulting sulfonic acid can further undergo transformations for the creation of more complex molecules.

[1] For detailed information on the Claisen rearrangement involving 2-chlorobutyryl chloride, refer to supplier information from Biosynth ()

2-Chlorobutyryl chloride is an organic compound with the molecular formula and a molecular weight of approximately 141 g/mol. It appears as a colorless to pale yellow liquid with a pungent odor. This compound is classified as an acyl chloride, which means it contains a carbonyl group () directly attached to a chlorine atom. It is known for its reactivity, particularly in hydrolysis reactions, where it readily reacts with water to form 2-chlorobutyric acid and hydrochloric acid .

- Hydrolysis:This reaction leads to the formation of 2-chlorobutyric acid and hydrochloric acid.

- Reaction with Alcohols:Here, esters are produced when alcohols react with 2-chlorobutyryl chloride.

- Reaction with Amines:This reaction results in the formation of amides.

These reactions highlight the compound's utility in organic synthesis, particularly in creating esters and amides .

The synthesis of 2-chlorobutyryl chloride typically involves the chlorination of butyric acid or butyryl chloride under controlled conditions. The chlorination can be achieved through various methods, including:

- Direct Chlorination: Reacting butyric acid with chlorine gas at elevated temperatures.

- Substitution Reactions: Using thionyl chloride or phosphorus pentachloride to convert butyric acid into its corresponding acyl chloride .

These methods yield varying degrees of purity and may require purification steps such as distillation.

2-Chlorobutyryl chloride finds applications across several fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Manufacturing Esters: Used in producing various esters for industrial applications.

- Chemical Research: Employed in laboratories for research purposes, particularly in developing new compounds .

Interaction studies involving 2-chlorobutyryl chloride primarily focus on its reactivity with biological molecules and other chemicals. Its interactions with amines and alcohols have been studied to understand its potential as a building block for more complex organic molecules. Additionally, safety data sheets emphasize the corrosive nature of this compound, indicating that it can cause burns upon contact with skin or mucous membranes .

Several compounds share structural similarities with 2-chlorobutyryl chloride. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Butyryl Chloride | A simple acyl chloride without additional chlorine. | |

| 4-Chlorobutyryl Chloride | Similar structure but differs in chlorine position. | |

| Chloroacetyl Chloride | Smaller structure, used primarily for acetylation. | |

| Propionyl Chloride | A shorter carbon chain, used similarly in organic synthesis. |

Among these compounds, 2-chlorobutyryl chloride is unique due to its specific chlorination at the second carbon position, influencing its reactivity and applications in organic synthesis compared to others like butyryl chloride or chloroacetyl chloride .

This detailed overview provides insights into the properties, reactions, and significance of 2-chlorobutyryl chloride within both industrial and research contexts.

The industrial synthesis of 2-chlorobutyryl chloride primarily relies on the chlorination of gamma-butyrolactone using thionyl chloride as the chlorinating agent [1]. This method has become the dominant industrial approach due to its high yield, operational simplicity, and economic viability for large-scale production [2]. The reaction proceeds through nucleophilic acyl substitution, where gamma-butyrolactone undergoes chlorination to form the desired acyl chloride product [1].

The fundamental reaction pathway involves the interaction between gamma-butyrolactone and excess thionyl chloride under controlled conditions [1]. The process typically operates at temperatures ranging from 50 to 80 degrees Celsius during the acylation phase, followed by vacuum distillation for product recovery [1] [2]. The stoichiometric ratio of gamma-butyrolactone to thionyl chloride ranges from 1:1.5 to 1:2.5, with higher ratios employed to ensure complete conversion and minimize unreacted starting material [1] [2].

Catalyst System Optimization

Industrial operations utilize mixed catalyst systems comprising copper oxide and zinc oxide treated with concentrated sulfuric acid [1] [2]. This heterogeneous catalyst system exhibits superior activity compared to individual metal oxides due to the formation of synergistic Lewis acid sites . The catalyst preparation involves mixing the metal oxides in specific molar ratios, followed by treatment with sulfuric acid and calcination at elevated temperatures [1] [2].

Table 1: Catalyst Composition and Performance Data

| Catalyst Composition (Copper Oxide:Zinc Oxide) | Sulfuric Acid:Metal Oxide Ratio | Yield (%) | Purity (%) | Primary Impurities |

|---|---|---|---|---|

| 1:3 | 1.2:1 | 90 | 99.0 | 4-chlorobutyric acid (0.30%) |

| 1:4 | 1.4:1 | 92 | 99.1 | Carbonized residues (0.26%) |

| 1:5 | 1.6:1 | 93 | 99.2 | Unreacted thionyl chloride (0.25%) |

The optimal catalyst composition employs a copper oxide to zinc oxide ratio of 1:5, with sulfuric acid treatment at a 1.6:1 molar ratio relative to the combined metal oxides [1] [2]. This formulation achieves yields exceeding 93% with product purity greater than 99.2% [1]. Higher zinc oxide content enhances thionyl chloride activation through increased surface acidity, while copper oxide promotes chloride ion mobility within the catalyst matrix .

Process Engineering Considerations

Industrial reactors incorporate sophisticated temperature control systems to manage the exothermic nature of the chlorination reaction [1] [2]. The process begins with charging gamma-butyrolactone and the mixed catalyst into the reactor, followed by gradual addition of thionyl chloride from elevated storage tanks [1]. Water cooling in the reactor jacket maintains initial temperatures below 30 degrees Celsius during thionyl chloride addition to prevent rapid heat generation [1].

After complete addition, the reaction mixture undergoes controlled heating to the optimal temperature range of 50 to 80 degrees Celsius [1]. The reaction is maintained at this temperature for 5 to 7 hours to ensure complete conversion [1] [2]. Excess thionyl chloride is recovered through vacuum distillation, with the remaining reaction mixture allowed to cool and settle for 8 to 10 hours [1]. The supernatant liquid contains the crude 2-chlorobutyryl chloride product ready for purification [1].

Post-reaction catalyst recovery achieves 85 to 90% efficiency through washing and recalcination procedures . The recovered catalyst maintains activity comparable to fresh material for multiple reaction cycles, contributing to the economic viability of the industrial process .

Catalytic Systems in Phosgene-Free Synthesis Approaches

The development of phosgene-free synthesis routes for 2-chlorobutyryl chloride has gained significant attention due to environmental and operational considerations [4] [5]. These alternative approaches utilize safer chlorinating agents while maintaining high product yields and purity standards required for industrial applications [4] [5].

Thionyl Chloride-Based Catalytic Systems

Thionyl chloride serves as the primary phosgene-free chlorinating agent in modern synthesis approaches [6] [7]. The mechanism involves Lewis base activation of thionyl chloride, which functions as a latent chloride source until activated by catalytic amounts of phosphine oxides or related compounds [6]. Triphenylphosphine oxide demonstrates exceptional performance as a catalyst, requiring only 1 mole percent loading to achieve effective chlorination [6].

The catalytic mechanism proceeds through formation of a thionyl chloride-Lewis base adduct, which enhances the electrophilicity of the sulfur center [6]. This activation facilitates nucleophilic attack by the substrate, leading to selective chlorination with minimal byproduct formation [6]. The reaction generates sulfur dioxide and hydrogen chloride as gaseous byproducts, driving the equilibrium toward product formation [7].

Table 2: Phosgene-Free Catalytic System Performance

| Catalyst System | Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Triphenylphosphine Oxide | 1.0 | 50-80 | 5-7 | 89 | 95 |

| Triphenylphosphine | 1.0 | 50-80 | 5-7 | 85 | 93 |

| Aluminum Polyphosphate-Amine | 3.5 | 80-100 | 4-6 | 92 | 96 |

Alternative Chlorinating Reagents

Bis(trichloromethyl) carbonate represents another phosgene-free approach for 2-chlorobutyryl chloride synthesis [4] [8]. This reagent operates under mild conditions with amine catalysts and phase-transfer promoters to facilitate chlorination [4]. The reaction typically employs dimethylformamide as solvent with quaternary ammonium salts as phase-transfer catalysts [4].

The bis(trichloromethyl) carbonate method achieves yields exceeding 90% under optimized conditions [4]. The reaction mechanism involves initial formation of a carbonate intermediate, followed by elimination to generate the acyl chloride product [4]. Temperature control remains critical, with optimal performance observed at 60 to 80 degrees Celsius [8].

Aluminum polyphosphate intercalated with organic amines provides an alternative heterogeneous catalytic system [5]. This approach utilizes the intercalation properties of layered aluminum polyphosphate with methylamine, ethylamine, or pyridine to create active catalytic sites [5]. The resulting catalysts demonstrate high activity for acyl chloride formation with excellent recyclability [5].

Mechanistic Insights and Optimization

The phosgene-free synthesis approaches operate through distinct mechanistic pathways compared to traditional phosgene-based methods [6] [7]. Thionyl chloride activation involves formation of four-coordinate sulfur intermediates that facilitate nucleophilic substitution [7]. The rate-determining step involves nucleophilic attack by the carbonyl oxygen of the substrate on the activated sulfur center [7].

Kinetic studies reveal that catalyst loading significantly influences reaction rates, with optimal performance achieved at 1 to 3 mole percent catalyst concentrations [6]. Higher catalyst loadings do not proportionally increase reaction rates due to catalyst aggregation effects [6]. Temperature optimization studies indicate that reactions conducted at 50 to 80 degrees Celsius provide the best balance between reaction rate and product selectivity [6] [7].

Solvent Effects on Reaction Kinetics and Yield Optimization

Solvent selection plays a crucial role in optimizing the synthesis of 2-chlorobutyryl chloride, influencing both reaction kinetics and final product yields [9] [10]. The choice of reaction medium affects the solubility of reactants, catalyst activity, and the stability of intermediate species formed during the chlorination process [9].

Protic versus Aprotic Solvent Systems

The use of protic solvents in acyl chloride synthesis generally leads to competitive hydrolysis reactions that reduce overall yields [9]. Water and alcohols react readily with both the chlorinating agent and the product, resulting in formation of carboxylic acids and esters respectively [9]. This competitive pathway necessitates the use of anhydrous conditions and aprotic solvents for optimal results [10].

Aprotic solvents demonstrate superior performance in 2-chlorobutyryl chloride synthesis by avoiding nucleophilic competition with the desired chlorination reaction [9] [10]. Polar aprotic solvents such as tetrahydrofuran and dichloromethane provide excellent solvation for both reactants and catalysts while maintaining chemical inertness toward the reaction components [10].

Table 3: Solvent Effects on Reaction Performance

| Solvent Type | Dielectric Constant | Yield (%) | Reaction Time (h) | Major Side Products |

|---|---|---|---|---|

| Tetrahydrofuran | 7.6 | 88 | 6 | Minimal hydrolysis |

| Dichloromethane | 9.1 | 85 | 7 | Chlorinated impurities |

| Acetonitrile | 37.5 | 78 | 8 | Nitrile complexes |

| Diethyl Ether | 4.3 | 82 | 9 | Ether cleavage products |

Temperature-Solvent Interactions

The relationship between solvent properties and reaction temperature significantly impacts the efficiency of 2-chlorobutyryl chloride synthesis [9] [10]. Higher dielectric constant solvents facilitate ion-pair formation and stabilize charged intermediates, allowing reactions to proceed at lower temperatures [9]. Conversely, low polarity solvents require elevated temperatures to achieve comparable reaction rates [10].

Solvent boiling points establish upper temperature limits for reactions conducted at atmospheric pressure [9]. Tetrahydrofuran, with a boiling point of 66 degrees Celsius, restricts reaction temperatures to below this threshold unless pressure vessels are employed . Dichloromethane offers a higher temperature ceiling at 40 degrees Celsius but requires careful control to prevent solvent loss .

The thermal stability of solvents under reaction conditions represents another critical consideration [9]. Some solvents undergo decomposition at elevated temperatures in the presence of strong chlorinating agents, generating impurities that contaminate the final product [9]. Screening studies indicate that tetrahydrofuran and dichloromethane maintain stability under typical reaction conditions .

Kinetic Studies and Rate Enhancement

Detailed kinetic investigations reveal that solvent polarity directly influences the rate-determining step in 2-chlorobutyryl chloride formation [9] [10]. In polar solvents, the initial nucleophilic attack becomes rate-limiting due to stabilization of ionic intermediates [9]. Non-polar solvents shift the rate-determining step to product dissociation from the catalyst surface [10].

Solvent coordination to catalyst sites can either enhance or inhibit catalytic activity depending on the specific catalyst system employed [9]. Lewis basic solvents compete with substrate molecules for catalyst binding sites, potentially reducing reaction rates [9]. However, weak coordination can activate certain catalyst systems by modifying their electronic properties [10].

The concentration effects of solvents on reaction kinetics follow complex relationships dependent on the specific reaction mechanism [9]. Higher solvent concentrations generally increase reaction rates up to an optimal point, beyond which dilution effects predominate [9]. The optimal solvent-to-reactant ratio varies with the specific solvent system and typically ranges from 5:1 to 10:1 by volume [10].

Purification Techniques and Distillation Parameters

The purification of 2-chlorobutyryl chloride requires specialized distillation techniques due to the compound's reactive nature and thermal sensitivity [12] [13]. The primary purification method employs vacuum distillation to reduce operating temperatures and prevent thermal decomposition during the separation process [13] [14].

Vacuum Distillation Optimization

Vacuum distillation of 2-chlorobutyryl chloride operates at reduced pressures ranging from 0.095 to 0.1 megapascals to achieve acceptable distillation temperatures [1] [2]. The normal boiling point of 2-chlorobutyryl chloride is reported as 138 to 140 degrees Celsius at atmospheric pressure [15] [16]. Under vacuum conditions, the compound distills at significantly lower temperatures, reducing the risk of thermal decomposition [13].

The distillation process begins with heating the crude reaction mixture to approximately 50 degrees Celsius under vacuum to remove low-boiling impurities including excess thionyl chloride [1] [2]. The fraction collected between 50 and 110 degrees Celsius under vacuum contains the desired 2-chlorobutyryl chloride product [1]. Higher boiling fractions consist primarily of unreacted starting materials and high molecular weight byproducts [2].

Table 4: Distillation Parameters and Product Quality

| Pressure (MPa) | Temperature Range (°C) | Fraction Composition | Purity (%) | Recovery Yield (%) |

|---|---|---|---|---|

| -0.095 | <50 | Thionyl chloride, volatiles | - | - |

| -0.095 | 50-110 | 2-Chlorobutyryl chloride | 99.2 | 93 |

| -0.095 | >110 | High boiling impurities | - | - |

Fractional Distillation Considerations

Complex reaction mixtures may require fractional distillation to achieve the desired product purity [17] [18]. Fractional distillation employs distillation columns with multiple theoretical plates to enhance separation efficiency [17]. The selection of column packing material influences separation performance, with structured packings generally providing superior mass transfer characteristics [17].

Temperature control during fractional distillation requires precise monitoring to maintain optimal vapor-liquid equilibrium conditions [13] [14]. The use of heating mantles with variable power control allows for gradual temperature ramping to prevent bumping and ensure smooth distillation [14]. Magnetic stirring during distillation helps prevent localized overheating and promotes uniform heat distribution [14].

The distillation rate significantly affects product quality, with slower rates generally yielding higher purity products [13]. Recommended distillation rates for 2-chlorobutyryl chloride range from 1 to 3 milliliters per minute to ensure adequate separation while maintaining reasonable processing times [14]. Higher distillation rates may result in incomplete separation and reduced product purity [13].

Advanced Purification Techniques

Crystallization techniques may supplement distillation for achieving ultra-high purity 2-chlorobutyryl chloride [17]. The compound exhibits limited solubility in non-polar solvents at reduced temperatures, enabling purification through controlled crystallization . However, the hygroscopic nature of 2-chlorobutyryl chloride necessitates anhydrous conditions throughout the crystallization process [16].

Molecular distillation represents an advanced purification technique suitable for thermally sensitive compounds [13]. This method operates at extremely low pressures, typically below 0.001 megapascals, allowing distillation at temperatures well below the normal boiling point [13]. The short residence time and low operating temperatures minimize thermal degradation while achieving excellent separation efficiency [13].

Column chromatography using silica gel or alumina provides an alternative purification approach for small-scale preparations [17]. The selection of appropriate eluent systems depends on the specific impurities present in the crude product [17]. Non-polar eluents such as hexane or petroleum ether typically provide good separation of 2-chlorobutyryl chloride from more polar impurities .

Quality Control and Analytical Methods

Purity assessment of distilled 2-chlorobutyryl chloride employs multiple analytical techniques to ensure product quality [19] [15]. Gas chromatography provides quantitative analysis of product purity and impurity profiles [19]. The use of capillary columns with appropriate stationary phases enables separation of closely related structural isomers [19].

Nuclear magnetic resonance spectroscopy confirms the chemical structure and detects trace impurities that may not be resolved by chromatographic methods [15]. Proton nuclear magnetic resonance spectra of pure 2-chlorobutyryl chloride exhibit characteristic chemical shifts that serve as identity confirmation [15]. Integration ratios provide quantitative information about impurity levels [15].

2-Chlorobutyryl chloride exhibits distinctive thermodynamic properties characteristic of small molecular weight acyl chlorides. The compound demonstrates a boiling point of 138-140°C at standard atmospheric pressure [1] [2], establishing its classification as a moderately volatile liquid under ambient conditions. The molecular weight of 140.99 g/mol [1] corresponds to its molecular formula C₄H₆Cl₂O, with the dual chlorine substitution contributing significantly to its molecular mass.

The density of 2-chlorobutyryl chloride is 1.236 g/cm³ at 20°C [2] [3], indicating the compound is substantially denser than water due to the presence of two chlorine atoms. This elevated density reflects the heavy halogen content and the compact molecular structure. The refractive index of 1.4510 [2] falls within the typical range for halogenated organic compounds, providing a useful physical constant for identification and purity assessment.

Critical property estimations using the Joback group contribution method yield important thermodynamic parameters. The estimated critical temperature is 619.35 K (346.2°C) [4], while the critical pressure reaches 3881.95 kPa (38.8 bar) [4]. These values indicate that 2-chlorobutyryl chloride requires moderate temperatures and pressures to reach supercritical conditions. The estimated critical volume of 0.357 m³/kmol [4] suggests relatively compact molecular packing at the critical point.

Enthalpy properties reveal the energetic characteristics of phase transitions and formation. The enthalpy of formation in the gas phase is estimated at -275.23 kJ/mol [4], indicating substantial exothermic formation from elements. The enthalpy of vaporization is calculated as 39.63 kJ/mol [4], representing the energy required for liquid-to-vapor phase transition. The enthalpy of fusion stands at 12.59 kJ/mol [4], though experimental melting point data remains unavailable in current literature.

Heat capacity data demonstrates temperature-dependent thermal behavior. Gas-phase heat capacity ranges from 152.85 J/mol·K at 419.21 K to 189.78 J/mol·K at 619.35 K [4], showing the expected increase with temperature due to enhanced molecular motion and vibrational modes activation.

Spectroscopic Fingerprints (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Infrared spectroscopy provides definitive structural identification through characteristic vibrational frequencies. The most prominent feature is the carbonyl stretch of the acyl chloride functional group, appearing at approximately 1800 cm⁻¹ [5]. This frequency is higher than typical ketone or aldehyde carbonyls due to the electron-withdrawing effect of the chlorine atom directly bonded to the carbonyl carbon. Carbon-chlorine stretching vibrations appear in the fingerprint region between 850-550 cm⁻¹ [5], with the exact frequencies depending on the specific carbon-chlorine bond environments.

Additional infrared absorptions include alkyl C-H stretching vibrations in the 2800-3000 cm⁻¹ region and C-H bending modes around 1400-1500 cm⁻¹. The presence of two distinct chlorine environments (α-chloro and acyl chloride) generates multiple C-Cl absorptions that can serve as diagnostic fingerprints for structural confirmation.

Mass spectrometry reveals characteristic fragmentation patterns typical of chlorinated acyl chlorides. The molecular ion peak appears at m/z 141 [6], corresponding to the molecular weight. The chlorine isotope pattern produces an M+2 peak at m/z 143 [7] due to the natural abundance of ³⁷Cl isotope, providing definitive confirmation of chlorine content. The isotope peak intensity ratio follows the statistical distribution for compounds containing two chlorine atoms.

Fragmentation pathways in mass spectrometry typically involve α-cleavage adjacent to the carbonyl group, producing characteristic fragment ions. Loss of chlorine atoms or HCl molecules generates lower mass fragments that aid in structural elucidation. The base peak often appears around m/z 27 or 29 [6], corresponding to carbonyl-containing fragments typical of acyl chlorides.

¹H Nuclear Magnetic Resonance spectroscopy exhibits complex splitting patterns due to the α-chloro substitution. The methyl group protons appear as a triplet around δ 1.5-1.8 ppm, while the methylene protons show complex multipicity in the δ 2.5-3.0 ppm region. The α-chloro proton appears as a quartet around δ 4.5-5.0 ppm, significantly deshielded by the electronegative chlorine substituent [8].

¹³C Nuclear Magnetic Resonance spectroscopy reveals four distinct carbon environments [9]. The carbonyl carbon appears highly deshielded around δ 170-180 ppm due to the electron-withdrawing acyl chloride functionality. The α-chlorinated carbon resonates around δ 50-80 ppm, while the remaining alkyl carbons appear in typical aliphatic regions (δ 10-40 ppm) [10].

Solubility Parameters and Partition Coefficients

2-Chlorobutyryl chloride demonstrates limited aqueous solubility due to its hydrolytic instability [2] [11]. Rather than dissolving, the compound reacts immediately with water to form 2-chlorobutyric acid and hydrochloric acid through nucleophilic acyl substitution [13]. This reactivity precludes determination of traditional aqueous solubility parameters.

Lipophilicity assessment through partition coefficient analysis yields a log P (octanol/water) value of 1.769 [4] [1], indicating moderate hydrophobic character. This value suggests favorable partitioning into organic phases compared to aqueous environments, consistent with the compound's reactivity toward water. The computed log₁₀ water solubility of -1.69 [4] reinforces the limited aqueous compatibility.

Molecular volume parameters provide insight into spatial requirements and intermolecular interactions. The McGowan volume of 93.270 ml/mol [4] represents the intrinsic molecular volume, useful for predicting diffusion rates and permeability properties. The polar surface area of 17.07 Ų [1] quantifies the molecular surface area occupied by polar atoms, influencing hydrogen bonding potential and membrane permeability.

Solubility in organic solvents follows expected patterns for moderately polar organic compounds. The compound demonstrates miscibility with dichloromethane, diethyl ether, and other aprotic organic solvents [14]. Protic solvents including alcohols must be avoided due to rapid acylation reactions that consume the compound and generate HCl.

Reactivity Profile: Hydrolytic Stability and Moisture Sensitivity

2-Chlorobutyryl chloride exhibits extreme moisture sensitivity, characteristic of acyl chloride functional groups [16]. Contact with atmospheric moisture initiates rapid hydrolysis according to the general mechanism for acyl chloride-water reactions [13]. The reaction proceeds through nucleophilic addition-elimination mechanism, where water initially attacks the electrophilic carbonyl carbon, followed by elimination of chloride ion and subsequent proton transfer.

Hydrolysis kinetics follow patterns established for acyl chlorides, with reaction rates significantly faster than corresponding alkyl chlorides [17]. The bimolecular rate constant for water addition is enhanced by the electron-withdrawing effects of both chlorine substituents, making the carbonyl carbon highly electrophilic. Temperature elevation dramatically accelerates hydrolysis rates, requiring careful thermal control during handling and storage.

Mechanistic considerations reveal that hydrolysis proceeds through a tetrahedral intermediate formation [13]. The addition step involves nucleophilic attack by water, while the elimination step releases chloride ion. The overall reaction produces 2-chlorobutyric acid and hydrochloric acid as final products , generating heat and potentially hazardous HCl vapor.

Moisture content tolerance is extremely limited, with trace water concentrations sufficient to initiate decomposition . Rigorous exclusion of moisture through anhydrous conditions, dry solvents, and inert atmosphere handling becomes essential for maintaining compound integrity. Storage recommendations include sealed containers with desiccants and temperature control below 15°C to minimize hydrolysis rates [18].

Competitive reaction pathways may occur in the presence of other nucleophiles. Alcohols react preferentially over water to form ester products, while amines generate amide derivatives. These competing reactions can be exploited synthetically but must be controlled to prevent unwanted side products during analytical procedures.